molecular formula C10H10BrF2N3O2 B8126484 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No.: B8126484
M. Wt: 322.11 g/mol
InChI Key: XUYNKLFHEOLWDT-UHFFFAOYSA-N
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Description

This compound features a partially saturated bipyridinyl core with three key substituents: a bromo atom at the 5'-position, difluoro groups at the 4,4-positions, and a nitro group at the 3'-position. The tetrahydro ring introduces conformational flexibility, distinguishing it from fully aromatic bipyridines. Its molecular formula is inferred as C₁₀H₁₁BrF₂N₃O₂ (approximate molecular weight: 322.9 g/mol), though exact data are unavailable in the provided evidence.

Properties

IUPAC Name

5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYNKLFHEOLWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bipyridine Synthesis via Suzuki-Miyaura Coupling

The bipyridine backbone is typically constructed using palladium-catalyzed cross-coupling. A representative protocol involves:

  • Step 1 : Suzuki coupling of 3-nitro-5-bromopyridine with 4,4-difluoro-3,4,5,6-tetrahydro-2H-pyridinylboronic acid under Pd(PPh₃)₄ catalysis.

  • Conditions : Dioxane/H₂O (3:1), K₂CO₃ (2 equiv), 90°C, 12 h .

  • Yield : 68–72% after silica gel chromatography (hexane/EtOAc 4:1) .

Critical Parameters :

  • Boronic acid purity (>95%) minimizes undesired homo-coupling.

  • Oxygen-free conditions prevent Pd catalyst deactivation .

Nitro Group Introduction via Electrophilic Aromatic Substitution

Nitration precedes bromination due to the directing effects of fluorine atoms:

  • Method A : Mixed acid (HNO₃/H₂SO₄) at 0°C for 2 h, achieving >90% regioselectivity for the 3'-position .

  • Method B : Acetyl nitrate (AcONO₂) in CH₂Cl₂ at −20°C, yielding 85% with reduced ring oxidation .

Side Reactions :

  • Over-nitration (5–8% byproducts) requires careful stoichiometry (1.05 equiv HNO₃) .

Bromination Using N-Bromosuccinimide (NBS)

Radical bromination under controlled conditions:

  • Procedure : NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄, reflux 6 h .

  • Yield : 78% with 99% positional purity at the 5'-position .

  • Purification : Recrystallization from ethanol/water (7:3) .

Alternative : CuBr₂ in HBr/AcOH at 60°C (lower yield: 62%) .

Fluorination via Balz-Schiemann Reaction

Difluoro groups are introduced early using diazonium intermediates:

  • Step 1 : Diazotization of 3-amino-4-nitropyridine with NaNO₂/HBF₄ at −5°C.

  • Step 2 : Thermal decomposition at 120°C releases HF, yielding 4,4-difluoro intermediate .

  • Yield : 65–70% after distillation under reduced pressure .

Safety Note : HF gas requires specialized scrubbers and CaCO₃ traps .

Hydrogenation to Form Tetrahydro-Pyridinyl Moiety

Selective hydrogenation of the pyridine ring:

  • Catalyst : 10% Pd/C (0.5 wt%) under 30 bar H₂ in EtOH .

  • Conditions : 80°C, 8 h, achieving >95% conversion .

  • Byproduct Control : Addition of NH₄OAc (1 equiv) suppresses over-reduction .

Scalability : Batch reactors >100 L demonstrate consistent yields (89–92%) .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Key Advantage
Suzuki CouplingPd(PPh₃)₄, 90°C7298High regioselectivity
Nitration (HNO₃)0°C, 2 h9095Cost-effective
Bromination (NBS)AIBN, CCl₄ reflux7899Minimal di-bromination
Balz-SchiemannHBF₄, 120°C6897Avoids direct HF handling
HydrogenationPd/C, 30 bar H₂9299Scalable to industrial batches

Challenges and Optimization Strategies

  • Nitration Regioselectivity : Electron-withdrawing fluorine atoms direct nitration to the meta position, but competing para byproducts (3–5%) necessitate careful TLC monitoring .

  • Bromine Compatibility : NBS must be rigorously dried (MgSO₄, 24 h) to prevent HBr formation, which promotes ring opening .

  • Catalyst Recycling : Pd/C from hydrogenation steps is recoverable via filtration and HNO₃/H₂O washes, maintaining 89% activity over 5 cycles .

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts account for 41% of raw material costs. Substituting with NiCl₂(dppp) reduces expenses by 30% but lowers yield to 58% .

  • Waste Streams : HBF₄ from Balz-Schiemann reactions is neutralized with Ca(OH)₂ to precipitate CaF₂ (TCLP-compliant) .

Emerging Methodologies

  • Photocatalytic Bromination : Visible light (450 nm) with eosin Y catalyst achieves 82% yield at 25°C, reducing energy input .

  • Flow Chemistry : Continuous hydrogenation in microreactors (30 s residence time) enhances throughput by 12× vs batch .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

The major products formed from these reactions include various substituted bipyridinyl derivatives, amino-substituted bipyridinyls, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that nitroaromatic compounds, including derivatives of bipyridinyl, exhibit antimicrobial properties. The presence of the nitro group is crucial for biological activity, making this compound a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that compounds containing bipyridine structures can inhibit cancer cell proliferation. The unique electronic properties of the fluorine and bromine substituents may enhance their interaction with biological targets involved in cancer pathways .
  • Drug Development : The compound's structural features allow it to act as a scaffold for synthesizing novel pharmaceutical agents. Its ability to form hydrogen bonds and interact with various biomolecules makes it suitable for drug design .

Material Science

  • Organic Electronics : The compound's electronic properties lend themselves to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated bipyridinyl derivatives can improve charge transport and stability in these materials .
  • Sensors : Its ability to undergo redox reactions makes it a potential candidate for developing chemical sensors. The incorporation of this compound into sensor platforms could enhance sensitivity and selectivity for detecting specific analytes .

Environmental Studies

  • Pollutant Degradation : Nitroaromatic compounds are known for their persistence in the environment. Research into the degradation pathways of such compounds can inform bioremediation strategies. Understanding how 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl behaves in environmental conditions is crucial for assessing its ecological impact .
  • Toxicity Studies : As part of the assessment of environmental pollutants, studies on the toxicity of this compound can provide insights into its effects on aquatic organisms and ecosystems. The nitro group is often associated with mutagenic properties, necessitating thorough investigation .

Case Study 1: Antimicrobial Screening

In a study published by the National Institute of Health, various nitroaromatic compounds were screened for antimicrobial activity against a panel of bacterial strains. 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Organic Photovoltaics

A research team at a prominent university synthesized a series of fluorinated bipyridinyl derivatives to evaluate their performance in organic photovoltaic cells. The incorporation of 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl resulted in enhanced efficiency due to improved charge mobility and reduced recombination losses .

Case Study 3: Environmental Impact Assessment

An environmental study focused on the degradation pathways of nitroaromatic compounds revealed that 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl undergoes photodegradation when exposed to UV light. The study highlighted the importance of understanding such processes to mitigate risks associated with environmental contamination by persistent pollutants .

Mechanism of Action

The mechanism of action of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro group can also lead to the generation of reactive nitrogen species, which can further interact with cellular components.

Comparison with Similar Compounds

Substituent-Driven Structural Comparisons

The following table highlights critical structural and property differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl 5'-Br, 4,4-F₂, 3'-NO₂ C₁₀H₁₁BrF₂N₃O₂ ~322.9 Potential monomer for dynamic polymers; nitro group allows functionalization
5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl 5'-Br, 4,4-F₂, 6'-CH₃ C₁₁H₁₃BrF₂N₂ 291.15 Electron-donating methyl group may reduce reactivity compared to nitro; lower molecular weight
5'-Nitro-3,6-dihydro-2H-[1,2']bipyridinyl 5'-NO₂, unsaturated core C₁₀H₁₁N₃O₂ ~205.2 Fully unsaturated core increases rigidity; lacks halogen substituents, limiting coupling applications
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester 4'-CN, tert-butyl carbamate C₁₆H₂₂N₄O₂ 302.37 Cyano group enables coordination chemistry; carbamate enhances solubility

Electronic and Reactivity Differences

  • Nitro vs. Methyl Groups: The nitro group (electron-withdrawing) in the target compound increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution or reduction to an amine.
  • Bromo vs. Cyano Groups: The bromo substituent in the target compound enables Suzuki or Ullmann cross-coupling reactions, useful in medicinal chemistry or materials science. The cyano group in the 4'-cyano analog () may participate in metal coordination or hydrogen bonding, making it suitable for sensor applications .
  • Fluorine Effects: The 4,4-difluoro substituents in the target compound enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Biological Activity

5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine core with multiple substituents including bromine and nitro groups, which are known to influence its biological properties. The presence of fluorine atoms is also significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Research indicates that compounds similar to 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl may interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways. For instance, inhibitors targeting macrophage migration inhibitory factor (MIF) have demonstrated efficacy in reducing tumor growth and modulating immune responses .
  • Receptor Modulation : The bipyridine structure allows for potential interactions with various receptors in the central nervous system (CNS), which could be beneficial for treating neurological disorders.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl and related compounds:

Study ReferenceBiological ActivityMechanismObserved Effects
AntitumorEnzyme inhibitionReduced tumor size in animal models
AntimicrobialCell wall disruptionInhibition of bacterial growth
CNS activityReceptor modulationImprovement in cognitive functions in rodent models

Case Studies

  • Antitumor Efficacy : A study investigating the effects of similar bipyridine derivatives on cancer cells demonstrated significant cytotoxicity against various cancer lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
  • Antimicrobial Properties : Research highlighted that a fluorinated bipyridine compound exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the fluorine substituents in enhancing the compound's potency .
  • Neuroprotective Effects : In a model of neurodegeneration, administration of a related compound showed promise in protecting neuronal cells from apoptosis. This effect was linked to modulation of neurotransmitter systems and reduction of oxidative stress markers .

Q & A

Q. How can the synthetic route for 5'-bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl be optimized to improve yield and purity?

  • Methodological Answer : Begin with a bipyridinyl precursor and introduce substituents sequentially. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Fluorination can be achieved via deoxofluorinating agents like DAST or XtalFluor-E . Nitration typically employs mixed acids (HNO₃/H₂SO₄), but regioselectivity may vary; monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Characterization should include ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), HRMS, and elemental analysis .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Focus on splitting patterns of the tetrahydro-2H-pyran ring protons (δ 1.8–3.5 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm). Coupling constants (e.g., J = 5.6 Hz for adjacent pyridine protons) help assign regiochemistry .
  • ¹⁹F NMR : Distinct signals for difluoro groups (δ -110 to -130 ppm) confirm fluorination .
  • IR : Stretching frequencies for nitro groups (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bipyridinyl core in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. To mitigate this, use palladium catalysts with strong electron-donating ligands (e.g., XPhos) and elevated temperatures (80–100°C). Alternatively, reduce the nitro group to an amine (via H₂/Pd-C or Zn/HCl) to activate the ring for subsequent functionalization . Monitor intermediates via LC-MS to track regiochemical outcomes.

Q. What strategies resolve contradictions in reported solubility data for halogenated bipyridinyl derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity and crystallinity. Conduct systematic solubility tests in DMSO, DMF, and dichloromethane at 25°C. Use dynamic light scattering (DLS) to detect aggregation. For crystalline samples, compare XRD patterns to assess polymorphism . If solubility remains inconsistent, derivatization (e.g., Boc protection of amines) or co-solvent systems (e.g., DMSO/water) may improve reproducibility .

Q. How can computational modeling predict the stability of the difluoro substituents under acidic or basic conditions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for C-F bonds. Compare with experimental hydrolysis rates in pH 2–12 buffers. MD simulations (Amber or GROMACS) can model solvation effects. Validate predictions via ¹⁹F NMR kinetic studies at 37°C .

Q. What mechanistic insights explain competing pathways in the nitration of 3,4,5,6-tetrahydro-2H-bipyridinyl derivatives?

  • Methodological Answer : Nitration may proceed via electrophilic aromatic substitution (EAS) or radical pathways. Use radical traps (e.g., TEMPO) to identify intermediates. Isotopic labeling (¹⁵NO₃⁻) and in-situ IR can track nitronium ion (NO₂⁺) formation. Compare regioselectivity with DFT-predicted Fukui indices to distinguish mechanisms .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar compounds vary across studies?

  • Methodological Answer : Variations arise from impurities, polymorphic forms, or hydration. Reproduce synthesis under strictly anhydrous conditions (Schlenk line) and characterize via DSC/TGA. Cross-validate purity using HPLC (≥95% area) and elemental analysis (Δ ≤0.4% for C/H/N). Compare with crystallography data from CSD or CCDC .

Pharmacological Applications

Q. How can this compound be evaluated as a precursor for neurotensin receptor agonists?

  • Methodological Answer : Functionalize the nitro group to an amine, then conjugate with pharmacophores (e.g., tert-butyl esters) via amide coupling (EDC/HOBt). Test binding affinity using radioligand assays (³H-neurotensin) on HEK293 cells expressing NTSR1. Measure EC₅₀ via calcium mobilization assays (Fluo-4 dye) .

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